molecular formula C12H16O5S B14394351 Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate CAS No. 87473-84-5

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate

Cat. No.: B14394351
CAS No.: 87473-84-5
M. Wt: 272.32 g/mol
InChI Key: HFMMWBJAWQATGB-UHFFFAOYSA-N
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Description

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with sulfonating agents under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a sulfonating agent like chlorosulfonic acid. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzodioxole ring with an electrophile.

    Nucleophilic Substitution: The sulfonate group can be replaced by a nucleophile under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzodioxole derivatives.

    Nucleophilic Substitution: Various substituted benzodioxole compounds depending on the nucleophile used.

    Oxidation and Reduction: Sulfonic acids or sulfides.

Scientific Research Applications

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-propan-2-yl-1,3-benzodioxole
  • 4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate stands out due to its sulfonate group, which imparts unique chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and specialty chemicals.

Properties

CAS No.

87473-84-5

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

propan-2-yl 2,2-dimethyl-1,3-benzodioxole-4-sulfonate

InChI

InChI=1S/C12H16O5S/c1-8(2)17-18(13,14)10-7-5-6-9-11(10)16-12(3,4)15-9/h5-8H,1-4H3

InChI Key

HFMMWBJAWQATGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC2=C1OC(O2)(C)C

Origin of Product

United States

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